![molecular formula C14H10N2O2 B1584467 phenyl N-(4-cyanophenyl)carbamate CAS No. 71130-54-6](/img/structure/B1584467.png)
phenyl N-(4-cyanophenyl)carbamate
Overview
Description
phenyl N-(4-cyanophenyl)carbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of a phenyl group and a 4-cyanophenyl group linked by a carbamate moiety. This compound is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: phenyl N-(4-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-cyanophenol under controlled conditions. This reaction typically requires a solvent such as toluene and a catalyst like tin triflate to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of phenyl (4-cyanophenyl)carbamate often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: phenyl N-(4-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert phenyl (4-cyanophenyl)carbamate into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or cyanophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of phenyl (4-cyanophenyl)carbamate oxides.
Reduction: Formation of phenyl (4-aminophenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Phenyl N-(4-cyanophenyl)carbamate has been investigated for its potential pharmacological activities. Research indicates that compounds with similar structures may exhibit anti-inflammatory and anti-cancer properties. The cyano group enhances the electrophilicity of the compound, which can influence its reactivity and biological interactions.
Case Studies
- Aromatase Inhibition : In studies evaluating various carbamate derivatives, this compound was noted for its activity against aromatase enzymes, which are crucial in estrogen biosynthesis. Compounds with cyano substitutions demonstrated improved inhibitory activity compared to their non-cyano counterparts .
- Selective Binding : Research focusing on Janus Kinase 2 (JAK2) pseudokinase ligands highlighted the utility of phenyl carbamates as alternative carbonyl sources, showcasing their role in synthesizing compounds that selectively bind to JAK2, potentially leading to therapeutic applications in cancer treatment .
Agricultural Applications
Pesticidal Properties
This compound derivatives have shown promise as pesticides. The carbamate structure is known for its efficacy in pest control without significant toxicity to non-target organisms. For instance, certain derivatives have been developed for use in plant protection and hygiene applications, displaying bactericidal and fungicidal properties even in the presence of proteins and soaps .
Application Examples
- Plant Protection : The compound has been utilized in formulations aimed at protecting crops from harmful microorganisms while maintaining safety for the host plants .
- Industrial Use : Its incorporation into plastic materials serves as a biocidal agent, enhancing the durability and safety of agricultural products .
Materials Science
Synthesis and Reactivity
The unique structure of this compound allows it to participate in various chemical reactions, making it valuable for materials science applications. Its ability to act as a precursor in synthetic pathways enables the development of new materials with tailored properties.
Reactivity Patterns
- Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic structures that are essential in developing advanced materials .
- Polymerization : Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength due to the presence of the cyano group.
Summary Table of Applications
Mechanism of Action
The mechanism of action of phenyl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
phenyl N-(4-cyanophenyl)carbamate can be compared with other carbamate compounds, such as:
- 4-Cyanophenyl N-(1-naphthyl)carbamate
- 4-Cyanophenyl N-(2,5-dimethoxyphenyl)carbamate
- 4-Cyanophenyl N-(2,3-dichlorophenyl)carbamate
- 4-Cyanophenyl N-(2-methoxyphenyl)carbamate
Uniqueness: this compound is unique due to its specific combination of phenyl and 4-cyanophenyl groups, which confer distinct chemical and biological properties. Its versatility in various applications, from agriculture to medicine, highlights its importance in scientific research and industrial use .
Biological Activity
Phenyl N-(4-cyanophenyl)carbamate is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C₁₄H₁₀N₂O₂, it features a phenyl group linked to a carbamate moiety and a cyano-substituted phenyl group. This compound exhibits properties typical of carbamates, including potential reactivity with nucleophiles due to the presence of the electrophilic carbonyl group.
The compound is characterized by its white crystalline form and is soluble in organic solvents such as dimethyl sulfoxide and acetone. The unique cyano substitution enhances its electrophilicity compared to other derivatives, potentially contributing to distinct reactivity patterns and applications in pharmaceuticals and materials science.
Toxicity and Safety
This compound has been noted for its potential toxicity , being harmful if ingested or if it comes into contact with skin. It is essential to handle this compound with care in laboratory settings.
Pharmacological Effects
Research indicates that compounds with structural similarities to this compound may exhibit various pharmacological effects, including:
- Anti-inflammatory properties : Similar compounds have shown promise in reducing inflammation.
- Anti-cancer activity : Some studies suggest that derivatives of carbamates can inhibit cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds similar to this compound, highlighting their structural features and unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phenyl N-(4-nitrophenyl)carbamate | Contains a nitro group instead of cyano | Exhibits different electronic properties affecting reactivity |
Phenyl N-(phenyl)carbamate | Contains two phenyl groups | Generally less reactive due to steric hindrance |
Phenyl N-(4-methylphenyl)carbamate | Contains a methyl group on one phenyl | Alters solubility and biological activity |
The cyano substitution in this compound is particularly noteworthy, as it may enhance interactions with biological targets compared to other derivatives.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies focusing on similar carbamates have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
- Receptor Binding : Investigations into receptor binding capabilities have shown that compounds structurally related to this compound can modulate receptor activity, which may lead to significant pharmacological effects .
- Molecular Dynamics Studies : Recent molecular dynamics simulations have provided insights into the binding modes of related compounds, revealing how structural modifications can influence biological activity and interaction with target proteins .
Properties
IUPAC Name |
phenyl N-(4-cyanophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXVRXJSDVTMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072251 | |
Record name | Phenyl (4-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71130-54-6 | |
Record name | Phenyl N-(4-cyanophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71130-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl (4-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl (4-cyanophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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